molecular formula C7H8ClNO B1629130 4-Chloro-3-ethoxypyridine CAS No. 1003711-81-6

4-Chloro-3-ethoxypyridine

Cat. No.: B1629130
CAS No.: 1003711-81-6
M. Wt: 157.6 g/mol
InChI Key: OOTIJHTUKGQRHS-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxypyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the fourth position and an ethoxy group at the third position.

Preparation Methods

The synthesis of 4-Chloro-3-ethoxypyridine typically involves the chlorination of 3-ethoxypyridine. One common method includes the reaction of 3-ethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Chloro-3-ethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine under basic conditions can yield 3-ethoxy-4-aminopyridine.

    Oxidation: The ethoxy group can be oxidized to form 3-ethoxy-4-pyridinecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to this compound using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Scientific Research Applications

4-Chloro-3-ethoxypyridine has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral properties

    Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interfere with specific biological pathways in pests and weeds.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxypyridine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary based on the specific derivative or formulation used.

Comparison with Similar Compounds

4-Chloro-3-ethoxypyridine can be compared with other chlorinated pyridine derivatives such as:

    4-Chloropyridine: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    3-Chloro-4-ethoxypyridine: The position of the chlorine and ethoxy groups is reversed, which can lead to different reactivity and applications.

    4-Chloro-2-ethoxypyridine:

Each of these compounds has unique properties and applications, but this compound stands out due to its specific substitution pattern, which offers a balance of reactivity and stability for various applications.

Properties

IUPAC Name

4-chloro-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTIJHTUKGQRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634099
Record name 4-Chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-81-6
Record name 4-Chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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